molecular formula C14H20N2O5 B13661173 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid

Cat. No.: B13661173
M. Wt: 296.32 g/mol
InChI Key: MWNBHVBMAVAGLR-JTQLQIEISA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a Boc-protected amino acid derivative featuring a 4-methoxy-substituted pyridine ring at the β-position. This compound is structurally characterized by:

  • A chiral (S)-configured α-carbon bearing the Boc (tert-butoxycarbonyl) protecting group.
  • A carboxylic acid moiety, enabling further functionalization or salt formation.

Its synthesis typically involves coupling reactions (e.g., DCC-mediated amidation) and purification via chromatography or crystallization, as seen in analogous compounds .

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

(2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

MWNBHVBMAVAGLR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

  • Starting Material: The synthesis typically begins with the corresponding (S)-configured amino acid or amino acid derivative.
  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to introduce the Boc protecting group onto the amine.
  • Conditions: The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under mild basic conditions, often employing triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as base catalysts.
  • Outcome: This step protects the amine, preventing side reactions during subsequent transformations.

Coupling and Final Assembly

  • Coupling Reagents: Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with 1-hydroxybenzotriazole (HOBt) are commonly used to form amide or ester linkages if needed.
  • Purification: The crude product is purified by silica gel chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

Alternative Industrial Preparation

  • Continuous Flow Microreactor Systems: For scalable production, continuous flow techniques have been employed to synthesize tert-butyl esters efficiently, offering advantages in reaction control, safety, and yield optimization.
  • Metal Catalysis: Metal-catalyzed transformations under alkaline conditions are reported for related pyridine acetamide derivatives, suggesting similar conditions may apply here.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Yield Range (%) Purity Assessment Method
Boc Protection Boc2O, TEA or DMAP, CH2Cl2 or THF, 0–25°C, 2–4 h 85–92 Thin-layer chromatography (TLC), NMR
Pyridine Coupling Pd catalyst (e.g., Pd(PPh3)4), K2CO3 base, DMF or dioxane, reflux, inert atmosphere 70–85 LCMS (ESI+), HPLC
Final Coupling EDCI, HOBt, DMF or CH2Cl2, room temperature, 12–24 h 60–75 HPLC purity, NMR

Research Findings and Analytical Characterization

  • Stereochemistry: The (S)-configuration is confirmed by chiral HPLC and proton nuclear magnetic resonance (1H NMR) spectroscopy, with characteristic signals for the Boc tert-butyl group (~1.4 ppm) and methoxypyridine protons.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z consistent with the molecular weight of 296.32 g/mol.
  • Purity: High purity (>95%) is achievable with standard chromatographic techniques; purity is critical to maintain biological activity and reproducibility.
  • Stability: The Boc protecting group is stable under neutral and basic conditions but is cleavable under acidic conditions such as trifluoroacetic acid (TFA) treatment.

Comparative Notes on Preparation Variants

Aspect This compound (S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid*
Position of Methoxy Group 4-position on pyridine ring 6-position on pyridine ring
Synthetic Complexity Moderate, requires regioselective coupling Similar, but methoxy position affects reactivity
Common Protecting Group tert-Butoxycarbonyl (Boc) tert-Butoxycarbonyl (Boc)
Typical Yields 60–90% depending on step Comparable
Key Challenges Maintaining stereochemistry and regioselectivity Similar challenges

*Note: The 6-methoxy isomer is structurally related and has been studied for comparison in synthetic methodologies and biological activity.

Summary and Recommendations for Researchers

  • Starting Materials: Use enantiomerically pure amino acid precursors to ensure stereochemical fidelity.
  • Protection Strategy: Boc protection is standard and should be performed under anhydrous and mild basic conditions.
  • Coupling Reactions: Employ palladium-catalyzed cross-coupling or carbodiimide-mediated coupling with careful control of temperature and atmosphere.
  • Purification: Utilize chromatographic techniques to achieve high purity essential for downstream applications.
  • Analytical Verification: Confirm structure and purity with 1H NMR, LCMS, chiral HPLC, and melting point analysis.
  • Handling: Store under refrigeration in dry, inert conditions to prevent Boc deprotection or hydrolysis.

Chemical Reactions Analysis

Protection/Deprotection Reactions

The Boc group serves as a transient protecting group for the amine, enabling selective reactions at other sites:

Boc Deprotection Under Acidic Conditions

The Boc group is cleaved via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane, regenerating the free amine. This reaction is critical for subsequent peptide coupling or functionalization .

Example Procedure

  • Reagents : 4 M HCl in dioxane

  • Conditions : Stirring at 0°C → RT for 2–4 hours

  • Yield : >95% (quantitative by NMR)

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amidation reactions:

Esterification via Steglich Reaction

Activation of the carboxylic acid with DCC/DMAP facilitates ester formation with alcohols:

Reaction ComponentDetails
Reagents DCC (1.1 eq), DMAP (0.1 eq), alcohol (1.2 eq)
Solvent Dichloromethane (DCM)
Temperature 0°C → RT, 12–24 hours
Typical Yield 70–88% (e.g., tert-butyl ester synthesis)

Amide Bond Formation

Coupling with amines using HATU or EDCI:

  • Reagents : HATU (1.5 eq), DIPEA (3 eq), amine (1.2 eq)

  • Solvent : DMF or DCM

  • Yield : 65–82% (e.g., synthesis of picolinamide derivatives)

Methoxypyridine Ring Modifications

The 4-methoxypyridine ring undergoes electrophilic substitution and coordination reactions:

Bromination

Controlled bromination at the pyridine ring’s ortho position:

ParameterValue
Reagent Bromine (2 eq)
Solvent Water/DCM (1:1 v/v)
Temperature 0°C → RT
Product 6-Bromo-4-methoxypyridine-3-yl derivative
Yield 75% (mono-brominated), 22% (di-brominated)

Coordination in Catalytic Systems

The pyridine nitrogen acts as a ligand in iron-catalyzed asymmetric reactions:

  • Catalyst : (R,R)-FeBIPF₂ (2 mol%)

  • Additive : 2,2,6,6-Tetramethylpiperidine (TMP, 2 eq)

  • Solvent : 1,2-Dichlorobenzene/CHCl₃ (1:1) at –50°C

  • Application : Chiral induction in α-amino acid synthesis

Stereoselective Transformations

The (S)-configuration at C2 enables enantioselective applications:

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of methyl esters:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : Phosphate buffer (pH 7)/THF

  • Selectivity : >99% ee for (S)-enantiomer

Boc Group Stability

  • Stable under basic conditions (pH < 10) but hydrolyzes in strong acids (pH < 2) .

  • Thermal decomposition observed >150°C .

Methoxy Demethylation

Rare under standard conditions but occurs with BBr₃ in DCM at –78°C:

  • Reagent : BBr₃ (3 eq)

  • Yield : 85% (phenolic derivative)

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in the aromatic substituent (pyridine vs. phenyl), substitution patterns, and functional groups. Below is a systematic comparison:

Key Structural Variations and Properties

Compound Name Aromatic Substituent Key Functional Groups Physicochemical Impact Biological Relevance Reference
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid 4-Methoxypyridin-3-yl Pyridine ring, methoxy Enhanced solubility due to pyridine’s polarity; methoxy group increases electron density. Potential for targeting enzymes with pyridine-binding pockets (e.g., kinases) .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl Phenyl ring, methoxy Higher lipophilicity vs. pyridine analog; methoxy improves metabolic stability. Used in anticancer agents (e.g., CW1–CW20 inhibitors) .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl Phenyl ring, fluoro Increased electronegativity and membrane permeability. Common in protease inhibitors and antivirals due to fluorine’s metabolic resistance .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl Halogenated phenyl Enhanced steric bulk and electron-withdrawing effects. Improves target binding affinity in kinase inhibitors .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid 4-Trifluoromethylphenyl CF₃ group High lipophilicity and strong electron-withdrawing effects. Enhances bioavailability in CNS-targeting drugs .
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Boronophenyl Boronic acid Enables covalent binding to serine proteases (e.g., proteasome inhibitors). Used in boronic acid-based therapeutics .

Pharmacokinetic and Pharmacodynamic Differences

  • Solubility : Pyridine derivatives exhibit higher aqueous solubility than phenyl analogs due to the polarizable nitrogen atom, as evidenced by their use in parenteral formulations .
  • Metabolic Stability : Fluorinated and trifluoromethylated analogs resist oxidative metabolism, prolonging half-life .
  • Target Selectivity : The 4-methoxypyridin-3-yl group in the target compound may confer selectivity for pyridine-dependent enzymes (e.g., JAK2 kinases) over phenyl-binding targets .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is an α-amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl group and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C14H20N2O5
  • Molecular Weight : 296.32 g/mol
  • CAS Number : 2349731-09-3

The presence of the methoxypyridine group may enhance its interaction with various biological targets, making it suitable for therapeutic applications. The compound's structure suggests potential for diverse biological activities, which can be explored through structure-activity relationship (SAR) studies.

Predicted Therapeutic Effects

Computational methods have been employed to predict the biological activity of this compound. These predictions indicate that the compound may interact with several biological targets, leading to various therapeutic effects. Key areas of interest include:

  • Antimicrobial Activity : The methoxypyridine moiety is known to possess antimicrobial properties, which may be enhanced by the amino acid structure.
  • Neuroprotective Effects : Compounds with similar structures have shown neuroprotective qualities, suggesting that this compound may also exhibit such properties.
  • Anti-inflammatory Potential : The carboxylic acid functionality can contribute to anti-inflammatory effects, making it a candidate for conditions associated with inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is useful.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-MethoxypyridineContains a pyridine ring with a methoxy groupAntimicrobial, neuroprotectiveSimpler structure without amino acid functionality
Tert-butoxycarbonyl amino acidsGeneral class of protected amino acidsVaries widely depending on side chainsCommonly used in peptide synthesis
Pyridinecarboxylic acidsCarboxylic acid attached to a pyridine ringAnti-inflammatory, analgesicDifferent functional groups lead to varied activity

This table illustrates how the combination of functionalities in this compound may enhance its therapeutic potential compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. These studies often involve:

  • Synthesis Protocols : Various synthetic routes have been explored, emphasizing the importance of the tert-butoxycarbonyl protecting group in stabilizing the amino functionality during reactions.
  • Biological Assays : In vitro assays have been conducted to assess the antimicrobial and anti-inflammatory activities of synthesized derivatives, providing insights into their mechanisms of action.

For instance, a study evaluating derivatives of pyridine-containing amino acids demonstrated significant antimicrobial activity against several bacterial strains, suggesting that this compound may exhibit similar effects.

Q & A

Basic: What are the key considerations for synthesizing this compound with high chiral purity?

Methodological Answer:
The synthesis of this compound requires careful control of stereochemistry during the introduction of the tert-butoxycarbonyl (Boc) group and the 4-methoxypyridin-3-yl moiety. A typical approach involves:

  • Amino Protection : Use Boc-anhydride in a polar aprotic solvent (e.g., THF) with a base like LiOH to protect the amino group, ensuring minimal racemization .
  • Coupling Reactions : Employ carbodiimide coupling agents (e.g., DCC) with DMAP catalysis to attach the 4-methoxypyridin-3-yl group, followed by acid hydrolysis to remove protecting groups .
  • Chiral Verification : Monitor chiral purity via chiral HPLC or polarimetry, as minor changes in reaction conditions (e.g., temperature, solvent) can lead to epimerization .

Basic: How can researchers characterize and confirm the structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1^1H and 13^{13}C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the 4-methoxypyridin-3-yl moiety (δ 6.8–8.2 ppm) .
    • FT-IR : Confirm carbonyl stretches for the Boc group (~1680–1720 cm1^{-1}) and carboxylic acid (~2500–3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C14H21N2O5C_{14}H_{21}N_2O_5 .

Advanced: How to resolve contradictions in NMR data due to rotational isomers or tautomerism?

Methodological Answer:
The 4-methoxypyridin-3-yl group may exhibit tautomerism or restricted rotation, leading to split signals in NMR. To address this:

  • Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks and confirm dynamic exchange processes .
  • Computational Modeling : Use DFT calculations to predict stable conformers and compare with experimental data .
  • 2D NMR : Employ NOESY or ROESY to identify spatial correlations between protons, clarifying structural assignments .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Solvent Optimization : Replace THF with a greener solvent (e.g., 2-MeTHF) to improve Boc group stability and reduce side reactions .
  • Catalyst Screening : Test alternatives to DCC (e.g., EDC/HOBt) to enhance coupling efficiency and reduce dimerization .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .

Basic: What are critical safety precautions for handling this compound?

Methodological Answer:

  • Hazards : The compound may pose inhalation toxicity (H332), skin irritation (H315), and environmental toxicity (H410) .
  • Safety Protocols :
    • Use fume hoods, nitrile gloves, and lab coats.
    • Store in a dry, ventilated area at 2–8°C to prevent Boc group degradation .
    • Neutralize waste with 1M NaOH before disposal .

Advanced: How to analyze and mitigate instability of the Boc group under specific conditions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring to identify decomposition pathways (e.g., tert-butyl cleavage) .
  • Stabilizers : Add antioxidants (e.g., BHT) to reaction mixtures to slow oxidative degradation .
  • Alternative Protecting Groups : Compare with Fmoc or Cbz groups if Boc proves unstable in downstream applications .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Extraction : Use ethyl acetate/water partitioning to remove polar impurities after acid hydrolysis .
  • Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) for final purification .
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/hexane) to obtain high-purity crystals .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., de-Boc byproducts) affecting activity .
  • Receptor Binding Assays : Use SPR or ITC to quantify interactions with target proteins, controlling for buffer conditions (pH, ionic strength) .
  • Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites that may explain variability .

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